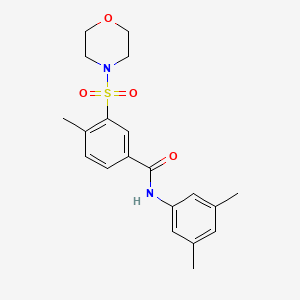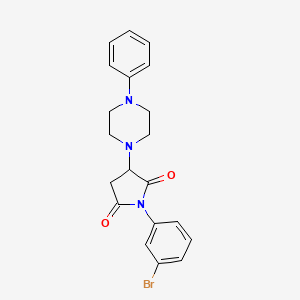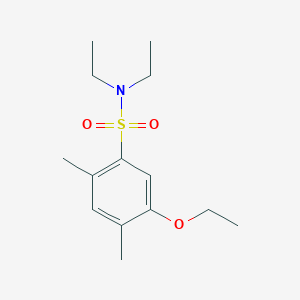
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. DMSB is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This leads to the depolarization of the cell membrane and the subsequent release of insulin from pancreatic beta cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its insulin-stimulating and anti-inflammatory effects, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of potential applications in scientific research. However, one limitation of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively low potency compared to other sulfonylurea derivatives, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential application as a treatment option for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more potent derivatives of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may lead to improved effectiveness in certain applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methyl-3-(morpholin-4-ylsulfonyl)aniline in the presence of a suitable solvent and base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of diabetes research. N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to stimulate insulin secretion from pancreatic beta cells, making it a potential treatment option for type 2 diabetes. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-15(2)12-18(11-14)21-20(23)17-5-4-16(3)19(13-17)27(24,25)22-6-8-26-9-7-22/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAASDFMQXMSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)